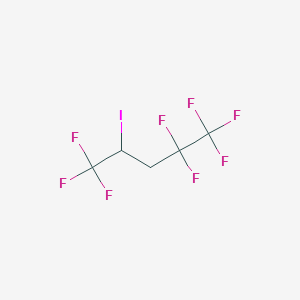

4-Iodo-1,1,1,2,2,5,5,5-octafluoropentane

Übersicht

Beschreibung

The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include other identifiers like CAS number, EC number, and synonyms .

Synthesis Analysis

Synthesis analysis involves understanding the methods used to synthesize the compound. This could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule. This can be determined using techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry .Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis

This involves studying properties like boiling point, melting point, solubility, density, and reactivity .Wissenschaftliche Forschungsanwendungen

Organic Synthesis Applications

"1,1,1,2,2,5,5,5-Octafluoro-4-iodopentane" serves as a precursor in the synthesis of complex fluoroorganic compounds. For instance, it has been utilized in the formation of polyhalogenoallenes, which are key intermediates in the production of perfluorinated compounds. The dehydrohalogenation of 2H,2H-3-chloro-octafluoro-1-iodopentane, a related compound, leads to perfluoropenta-1,2-diene, which dimerizes to form various perfluorinated cyclobutanes and other structures under different conditions (Banks, Braithwaite, Haszeldine, & Taylor, 1968).

Catalytic Applications

In catalysis, "1,1,1,2,2,5,5,5-Octafluoro-4-iodopentane" derivatives have been investigated for their ability to act as catalysts or catalyst precursors in dehydrohalogenation reactions. This includes the transformation of alkyl halides to alkenes, showcasing the potential of fluoroalkyl-iodides in facilitating environmentally friendly synthesis processes (Kamiguchi et al., 2003).

Material Science and Polymer Chemistry

"1,1,1,2,2,5,5,5-Octafluoro-4-iodopentane" and its derivatives are critical in the development of fluorochemicals for material science applications. The synthesis of fluorinated glycidyl ethers from octafluoro pentanol derivatives, which can be further used to produce special polyurethane prepolymers, is a notable example. These materials exhibit unique properties such as resistance to solvents, oils, and atmospheric gases, making them suitable for advanced coatings and other specialized applications (Shi, 1999).

Analytical Chemistry

In analytical chemistry, "1,1,1,2,2,5,5,5-Octafluoro-4-iodopentane" derivatives have been used to study reaction mechanisms and as reagents in the development of new analytical methods. For example, the study of ionization/dissociation processes in alkyl iodides induced by strong picosecond laser beams provides insights into the behavior of fluoroalkyl compounds under high-energy conditions (Siozos et al., 2005).

Wirkmechanismus

Safety and Hazards

Biochemische Analyse

Biochemical Properties

1,1,1,2,2,5,5,5-Octafluoro-4-iodopentane plays a significant role in biochemical reactions, particularly as a halogen bond donor. It interacts with various enzymes, proteins, and other biomolecules through halogen bonding, which can influence the structure and function of these biomolecules. For instance, it has been observed to form cocrystals with methyldiphenylphosphine oxide, indicating its potential to interact with phosphine-containing biomolecules . The nature of these interactions often involves the formation of stable complexes that can alter the biochemical pathways in which these biomolecules are involved.

Cellular Effects

The effects of 1,1,1,2,2,5,5,5-Octafluoro-4-iodopentane on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with cell membrane proteins can disrupt normal cell signaling, leading to altered cellular responses. Additionally, 1,1,1,2,2,5,5,5-Octafluoro-4-iodopentane can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes .

Molecular Mechanism

At the molecular level, 1,1,1,2,2,5,5,5-Octafluoro-4-iodopentane exerts its effects through several mechanisms. It can bind to biomolecules via halogen bonds, which can lead to enzyme inhibition or activation. For instance, the compound’s ability to form stable complexes with enzymes can inhibit their catalytic activity, thereby affecting metabolic pathways. Additionally, 1,1,1,2,2,5,5,5-Octafluoro-4-iodopentane can induce changes in gene expression by interacting with DNA-binding proteins, leading to either upregulation or downregulation of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,1,1,2,2,5,5,5-Octafluoro-4-iodopentane can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1,1,1,2,2,5,5,5-Octafluoro-4-iodopentane is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biochemical activity. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of 1,1,1,2,2,5,5,5-Octafluoro-4-iodopentane vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions. Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical or physiological changes occur. High doses of 1,1,1,2,2,5,5,5-Octafluoro-4-iodopentane can cause toxic effects, including disruption of normal cellular processes and potential organ damage .

Metabolic Pathways

1,1,1,2,2,5,5,5-Octafluoro-4-iodopentane is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and alter metabolite levels by inhibiting or activating specific enzymes. For example, its interaction with enzymes involved in the halogenation process can lead to changes in the production of halogenated metabolites .

Transport and Distribution

Within cells and tissues, 1,1,1,2,2,5,5,5-Octafluoro-4-iodopentane is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. The compound’s hydrophobic nature allows it to readily cross cell membranes, facilitating its distribution within the cell .

Subcellular Localization

The subcellular localization of 1,1,1,2,2,5,5,5-Octafluoro-4-iodopentane is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects. For instance, it may accumulate in the endoplasmic reticulum or mitochondria, affecting the function of these organelles .

Eigenschaften

IUPAC Name |

1,1,1,2,2,5,5,5-octafluoro-4-iodopentane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F8I/c6-3(7,5(11,12)13)1-2(14)4(8,9)10/h2H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMLCHUYCGAPWOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)I)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F8I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672904 | |

| Record name | 1,1,1,2,2,5,5,5-Octafluoro-4-iodopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209623-58-4 | |

| Record name | 1,1,1,2,2,5,5,5-Octafluoro-4-iodopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dicamba-[13C6]](/img/structure/B6594488.png)

![2,2-Diethoxy-1-[3-(triethoxysilyl)propyl]-1-aza-2-silacyclopentane](/img/structure/B6594495.png)

![3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B6594503.png)